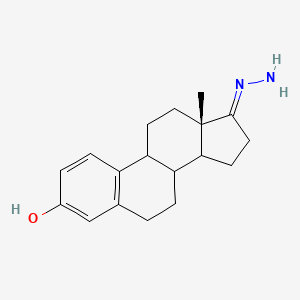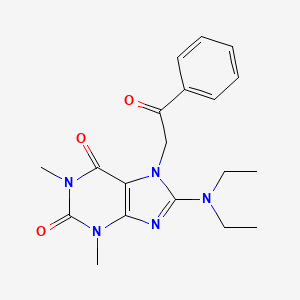![molecular formula C21H22BrN3O B11521813 (3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11521813.png)
(3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a piperidinylmethyl group, and an indolone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with an appropriate indolone derivative under controlled conditions. The reaction is often facilitated by the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the indolone core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a different core structure but similar reactivity in certain reactions.
Ketoprofen Related Compound F: Another compound with a distinct structure but comparable in terms of its use in pharmaceutical research.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis, highlighting the versatility of such compounds in chemical reactions.
Uniqueness
What sets (3Z)-3-[(4-bromophenyl)imino]-1-[(3-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound for various scientific endeavors.
Properties
Molecular Formula |
C21H22BrN3O |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)imino-1-[(3-methylpiperidin-1-yl)methyl]indol-2-one |
InChI |
InChI=1S/C21H22BrN3O/c1-15-5-4-12-24(13-15)14-25-19-7-3-2-6-18(19)20(21(25)26)23-17-10-8-16(22)9-11-17/h2-3,6-11,15H,4-5,12-14H2,1H3 |
InChI Key |
YIFHAYRGSLQIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Br)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-3-tert-butyl-4-(2,4-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11521756.png)
![5-Amino-2-(1-methylethyl)-1-[((E)-2-methylpropylidene)amino]-1,2-dihydro-3H-pyrrole-3,3,4-tricarbonitrile](/img/structure/B11521759.png)
![8-(4-ethoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B11521763.png)
![1-(4-{[(E)-1H-pyrrol-2-ylmethylidene]amino}phenyl)ethanone](/img/structure/B11521772.png)
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11521796.png)
![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate](/img/structure/B11521801.png)
![6-[(2Z)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11521805.png)
![4-chloro-3-nitro-N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11521817.png)
![8-cyclopentylidene-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11521823.png)
![(3E)-3-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-hydroxypent-3-en-2-one](/img/structure/B11521831.png)
![N'-[(4-chlorophenyl)carbonyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11521834.png)
![4,6-dinitro-N,2-bis[3-(trifluoromethyl)phenyl]-2H-indazol-3-amine 1-oxide](/img/structure/B11521835.png)
